

# Application Note: Quantification of Apixaban in Human Plasma using LC-MS/MS

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## Compound of Interest

Compound Name: Monbarbatain A

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## Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Apixaban in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 3-minute gradient elution. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method is validated over a linear range of 1.0 ng/mL to 500 ng/mL, demonstrating excellent accuracy, precision, and selectivity suitable for pharmacokinetic studies and therapeutic drug monitoring.

## Introduction

Apixaban is an oral, potent, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.<sup>[1][2]</sup> It is widely prescribed for the prevention and treatment of venous thromboembolism and to reduce the risk of stroke in patients with nonvalvular atrial fibrillation. Given its therapeutic importance, a reliable method for quantifying apixaban concentrations in biological matrices like human plasma is essential for pharmacokinetic assessments and clinical monitoring.<sup>[3][4][5]</sup> LC-MS/MS offers superior sensitivity, selectivity, and robustness for this purpose compared to traditional coagulation assays.<sup>[4][5]</sup> This document provides a comprehensive protocol for the determination of apixaban in human plasma using a validated LC-MS/MS method.

## Experimental Protocols

### Materials and Reagents

- Analytes: Apixaban reference standard, Apixaban- $^{13}\text{CD}_3$  (Internal Standard, IS).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade).
- Water: Deionized water (18.2 M $\Omega$ ·cm).
- Biological Matrix: Drug-free human plasma (K<sub>2</sub>EDTA).
- Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, autosampler vials.

### Stock and Working Solution Preparation

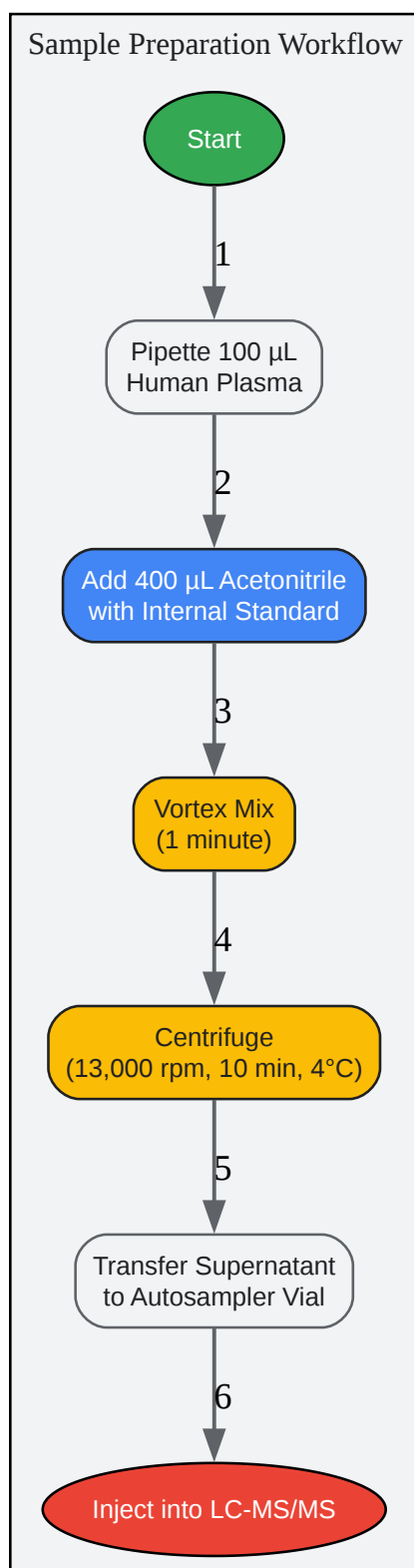
- Apixaban Stock Solution (1.0 mg/mL): Accurately weigh ~5 mg of apixaban standard, dissolve in 5 mL of methanol, and store at 2-8°C.[\[2\]](#)
- IS Stock Solution (1.0 mg/mL): Prepare Apixaban- $^{13}\text{CD}_3$  in methanol at a concentration of 1.0 mg/mL.[\[2\]](#)
- Working Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards (CAL) and quality control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

### Sample Preparation (Protein Precipitation)

The protein precipitation method is chosen for its simplicity, speed, and suitability for high-throughput analysis.[\[4\]](#)[\[5\]](#)

- Thaw plasma samples (CAL, QC, and unknown) at room temperature.
- Into a 1.5 mL microcentrifuge tube, add 100  $\mu\text{L}$  of plasma.

- Add 400  $\mu$ L of the IS working solution (100 ng/mL Apixaban- $^{13}\text{CD}_3$  in acetonitrile).
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[4]
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.



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Caption: Workflow for plasma sample preparation using protein precipitation.

## LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Parameter	Condition
LC System	Shimadzu HPLC or Waters ACQUITY UPLC
Column	Reversed-phase C18, e.g., ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 $\mu$ m)[6]
Mobile Phase A	0.1% Formic Acid in Water[6]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[6]
Flow Rate	0.4 - 0.5 mL/min[6]
Gradient	A time-based linear gradient (specifics may require optimization but typically starts high aqueous)
Column Temperature	35 - 40°C[5][6]
Injection Volume	5 - 10 $\mu$ L[4]
Total Run Time	~3.0 minutes[1][5]
MS System	Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 3000, Waters Xevo TQ-XS)[1][6]
Ionization Mode	Electrospray Ionization (ESI), Positive[4][6]
Source Temperature	250°C[4]
Capillary Voltage	4500 V[4]
Detection Mode	Multiple Reaction Monitoring (MRM)[4]

## Data Acquisition and Quantification

### MRM Transitions

The following MRM transitions were monitored for the quantification of apixaban and its internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Apixaban	460.2 / 460.3	443.2	Quantifier ion[1][4][7]
Apixaban	460.2 / 460.3	199.0	Qualifier ion[5]
Apixaban- <sup>13</sup> CD <sub>3</sub>	464.2	447.4	Corresponds to the stable isotope-labeled IS[1][7]

## Calibration and Quantification

Calibration curves were constructed by plotting the peak area ratio of apixaban to the internal standard against the nominal concentration of the calibration standards. A linear regression model with a weighting factor of  $1/x^2$  was used for quantification.

## Results and Discussion

The developed method was validated according to established bioanalytical method validation guidelines.

## Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1.0 ng/mL to 500 ng/mL.

Parameter	Result
Calibration Range	1.0 ng/mL - 500.0 ng/mL[1][6]
Correlation Coefficient ( $r^2$ )	> 0.99[1][7]
Lower Limit of Quantitation (LLOQ)	1.0 ng/mL[1][7]

## Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
LLOQ QC	1.0	< 7.0%	< 7.5%	Within $\pm 10.8\%$
Low QC	3.0	< 5.0%	< 6.0%	Within $\pm 5.0\%$
Medium QC	100.0	< 4.0%	< 5.0%	Within $\pm 3.0\%$
High QC	400.0	< 3.5%	< 4.5%	Within $\pm 2.0\%$

Data presented  
is representative  
based on  
published  
results.[\[1\]](#)[\[7\]](#)

## Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and free from significant interferences.

- Extraction Recovery: The recovery for both apixaban and the internal standard was consistently high, often greater than 90%.[\[1\]](#)[\[7\]](#)
- Matrix Effect: No significant ion suppression or enhancement was observed at the retention times of apixaban and the IS, indicating the selectivity of the method.

## Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of apixaban in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring applications.[\[1\]](#)[\[4\]](#)

The validation data confirms that the method is accurate, precise, and robust for its intended purpose.

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